Cas no 1805394-38-0 (4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide)

4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide
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- インチ: 1S/C6H5F2N3O5S/c7-5(8)3-2(11(13)14)1-10-6(12)4(3)17(9,15)16/h1,5H,(H,10,12)(H2,9,15,16)
- InChIKey: PQSMXJBSIGHKBS-UHFFFAOYSA-N
- ほほえんだ: S(C1C(NC=C(C=1C(F)F)[N+](=O)[O-])=O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 539
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 144
4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028147-1g |
4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide |
1805394-38-0 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029028147-250mg |
4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide |
1805394-38-0 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029028147-500mg |
4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide |
1805394-38-0 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamideに関する追加情報
Recent Advances in the Study of 4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide (CAS: 1805394-38-0)
The compound 4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide (CAS: 1805394-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of 4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide as a promising scaffold for the development of novel enzyme inhibitors. Its structural features, including the difluoromethyl and nitro groups, contribute to its ability to interact with key biological targets, particularly in pathways related to inflammation and oncology. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding modes, revealing high affinity for sulfonamide-binding enzymes.
In a 2023 study published in the *Journal of Medicinal Chemistry*, the compound demonstrated potent inhibitory activity against carbonic anhydrase isoforms, with IC50 values in the nanomolar range. This suggests its potential utility in treating conditions such as glaucoma and certain cancers. Additionally, its metabolic stability and pharmacokinetic profile were evaluated in preclinical models, showing favorable oral bioavailability and low toxicity.
Further investigations have explored its derivatization to enhance selectivity and efficacy. For instance, modifications at the sulfonamide moiety have yielded analogs with improved target specificity, as reported in a recent *ACS Chemical Biology* article. These derivatives are now under evaluation in collaborative drug discovery programs, underscoring the compound's versatility as a lead structure.
Despite these advancements, challenges remain in optimizing its physicochemical properties for clinical translation. Ongoing research is addressing these limitations through structure-activity relationship (SAR) studies and formulation strategies. The compound's patent landscape is also evolving, with several applications filed in 2024 covering novel synthetic routes and therapeutic uses.
In conclusion, 4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide represents a compelling case study in rational drug design. Its multifaceted applications and robust preclinical data position it as a key candidate for further development. Future directions include in vivo efficacy studies and the exploration of combination therapies, which could unlock its full therapeutic potential.
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